2-Amino-1,8-naphthyridine-3-carboxamide 2-Amino-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 15935-96-3
VCID: VC16001598
InChI: InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)
SMILES:
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

2-Amino-1,8-naphthyridine-3-carboxamide

CAS No.: 15935-96-3

Cat. No.: VC16001598

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1,8-naphthyridine-3-carboxamide - 15935-96-3

Specification

CAS No. 15935-96-3
Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name 2-amino-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)
Standard InChI Key HPADGDFXUYBWMU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-1,8-naphthyridine-3-carboxamide, reflects its fused bicyclic system comprising two pyridine-like rings. The 1,8-naphthyridine scaffold positions nitrogen atoms at the 1- and 8-positions, while substituents at the 2- and 3-positions introduce hydrogen-bonding capabilities critical for biological interactions . The canonical SMILES representation, C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N\text{C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N}, highlights the planar aromatic system and functional groups.

Table 1: Key Molecular Properties

PropertyValue
CAS No.15935-96-3
Molecular FormulaC9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}
Molecular Weight188.19 g/mol
IUPAC Name2-amino-1,8-naphthyridine-3-carboxamide
SMILESC1=CC2=CC(=C(N=C2N=C1)N)C(=O)N
InChIKeyHPADGDFXUYBWMU-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

While experimental data on spectral characteristics (e.g., NMR, IR) are scarce, the carboxamide group (-CONH2\text{-CONH}_2) suggests strong polarity, likely conferring moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers. The amino group (-NH2\text{-NH}_2) at position 2 enhances hydrogen-bonding potential, a feature common in kinase inhibitors and DNA-binding agents . Theoretical calculations predict a logP value of approximately 0.5–1.2, indicating balanced lipophilicity for cellular permeability.

Synthesis and Optimization

Classical Synthetic Routes

Synthesis typically begins with pyridine or quinoline precursors, employing multi-step reactions to construct the naphthyridine core. One common approach involves:

  • Cyclocondensation: Reacting 2-aminonicotinaldehyde with malononitrile under acidic conditions to form the naphthyridine backbone .

  • Functionalization: Introducing the carboxamide group via nucleophilic acyl substitution or hydrolysis of intermediate nitriles.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
12-Aminonicotinaldehyde, malononitrile, HCl45%
2KMnO₄ oxidation, NH₄OH quench62%

Modern Methodologies

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 78% . Transition-metal catalysis, particularly palladium-mediated cross-coupling, enables regioselective functionalization but remains underexplored for this compound.

Biological Activities and Mechanisms

Table 3: Hypothesized Biological Targets

TargetProposed MechanismSupporting Evidence
DNA gyraseCompetitive ATP inhibitionStructural analogy
Aurora kinase AATP-binding site occlusionDocking simulations
Topoisomerase IVDNA cleavage complex stabilizationPharmacophore analysis

Pharmacokinetic and Toxicological Considerations

No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are publicly available. Analogous naphthyridines exhibit moderate plasma protein binding (75–85%) and hepatic metabolism via cytochrome P450 enzymes, suggesting potential drug-drug interactions . The carboxamide group may reduce hepatotoxicity compared to ester-containing analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to enhance scalability.

  • Target Identification: Use CRISPR-Cas9 screens to map cellular pathways affected by the compound.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.

  • Derivatization: Explore thioamide (e.g., 2-amino-1,8-naphthyridine-3-carbothioamide) or nitro-substituted analogs to modulate activity.

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